molecular formula C10H11Cl2N3 B1463356 [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 1193389-54-6

[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride

Cat. No.: B1463356
CAS No.: 1193389-54-6
M. Wt: 244.12 g/mol
InChI Key: IMUBKTGMBILFMJ-UHFFFAOYSA-N
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Description

[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to a pyrazole ring, which is further linked to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions involving formaldehyde and ammonia or primary amines.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can convert the pyrazole ring to dihydropyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Imines, oximes.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of novel catalysts and ligands for organic reactions.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of agrochemicals and veterinary drugs.

Mechanism of Action

The mechanism of action of [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the 3-chlorophenyl group and methanamine moiety in [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride provides unique chemical and biological properties.
  • Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[1-(3-chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14;/h1-4,6-7H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUBKTGMBILFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-54-6
Record name [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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